molecular formula C7H10N2 B051297 2-Amino-3,4-dimethylpyridine CAS No. 823-39-2

2-Amino-3,4-dimethylpyridine

Cat. No.: B051297
CAS No.: 823-39-2
M. Wt: 122.17 g/mol
InChI Key: GJHFAHVMZHRUFR-UHFFFAOYSA-N
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Description

2-Amino-3,4-dimethylpyridine (CAS Registry Number: 823-39-2 ) is a dimethyl-substituted aminopyridine derivative with the molecular formula C 7 H 10 N 2 and a molecular weight of 122.17 g/mol . This compound is a solid at room temperature, with a characteristic melting point of 81-82 °C and a boiling point of 251 °C . Its high purity makes it a valuable building block in organic synthesis and pharmaceutical research. As a member of the aminopyridine family, this compound serves as a versatile chemical intermediate and active pharmaceutical ingredient (API) in sophisticated research and development . Pyridine and aminopyridine derivatives are extensively studied for their diverse biological activities, which can include anticancer, antimicrobial, and antiviral properties . Researchers utilize this chemical scaffold to develop novel therapeutic agents and to explore structure-activity relationships. Intended Use & Handling: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for any form of human or animal consumption. Please refer to the Safety Data Sheet (SDS) for safe handling instructions. Store in cool, dry conditions in well-sealed containers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHFAHVMZHRUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451562
Record name 2-Amino-3,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-39-2
Record name 2-Amino-3,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 2 Amino 3,4 Dimethylpyridine

Advanced Synthetic Approaches to 2-Amino-3,4-dimethylpyridine

The synthesis of this compound can be achieved through several advanced routes, including building the heterocyclic ring from acyclic precursors or modifying a pre-formed pyridine (B92270) ring. These methods are crucial for accessing this important chemical intermediate. lookchem.com

Multi-Component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) represent an efficient strategy for the synthesis of highly substituted pyridines in a single step from simple, acyclic precursors. frontiersin.orgcaltech.edu These reactions are characterized by their high atom economy and the ability to generate molecular complexity in a convergent manner. researchgate.netbeilstein-journals.org

One-pot syntheses are a hallmark of MCRs, where multiple reactants are combined in a single reaction vessel to form the final product without the need for isolating intermediates. frontiersin.orgcore.ac.uk For the synthesis of aminopyridine derivatives, a common approach involves the condensation of a ketone, an activated nitrile (like malononitrile), and an ammonia (B1221849) source. researchgate.netresearchgate.netpsu.edu While specific examples for this compound are not prevalent in the literature, the general strategy for analogous structures, such as 2-amino-3-cyanopyridine (B104079) derivatives, involves the reaction of aldehydes, ketones, malononitrile, and ammonium (B1175870) acetate. psu.edumdpi.com These reactions often proceed via a tandem Michael addition-heterocyclization pathway. core.ac.uk The use of ultrasound irradiation has also been explored to facilitate these one-pot syntheses. psu.edu

A general one-pot reaction for similar pyridine derivatives is the three-component reaction of a chalcone, malononitrile, and ammonium acetate. psu.edu Another variation involves the reaction of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. mdpi.com

The success of multi-component reactions for pyridine synthesis is often highly dependent on the choice of catalyst and the optimization of reaction conditions. acsgcipr.orgnih.gov Catalysts can be used to activate substrates, control regioselectivity, and improve reaction rates and yields.

A variety of catalysts have been employed for the synthesis of aminopyridine derivatives, including:

Zeolites: Materials like H-Beta and H-ZSM-12 have been used in the condensation of ethanol (B145695), formaldehyde, and ammonia to form pyridines and picolines. nih.gov

Nanostructured Diphosphates: Na2CaP2O7 has been demonstrated as an efficient, reusable catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. mdpi.com

Metal Catalysts: Transition metals such as palladium, rhodium, and iron are pivotal in various pyridine syntheses. acsgcipr.orgnumberanalytics.com For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes can produce symmetrical pyridines. acsgcipr.org Silver and gold catalysts have also been utilized in multicomponent reactions leading to complex pyridine structures. beilstein-journals.org

Basic Catalysts: High surface area magnesium oxide (MgO) has been used as a heterogeneous base catalyst. researchgate.net

Reaction conditions such as temperature and the solvent system are critical. For instance, in the Na2CaP2O7-catalyzed synthesis of 2-amino-3-cyanopyridines, the optimal temperature was found to be 80 °C, achieving a high yield in a short time. mdpi.com Some procedures have been developed to work under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com

Table 1: Catalysts and Conditions in Multi-Component Pyridine Synthesis

Catalyst Type Specific Example Reactants Key Conditions Product Type Reference
Zeolite H-Beta Ethanol, Formaldehyde, Ammonia Gas Phase Pyridines, Picolines nih.gov
Nanostructured Diphosphate Na2CaP2O7 Aldehyde, Malononitrile, Ketone, Ammonium Acetate 80 °C, Solvent-free 2-Amino-3-cyanopyridines mdpi.com
Iron Catalyst Not specified Ketoxime Acetates, Aldehydes Not specified Symmetrical Pyridines acsgcipr.org
Base Catalyst MgO Aldehyde, Malononitrile, Ketone, Ammonium Acetate Not specified 2-Amino-3-cyanopyridines researchgate.net

Reduction Methods from Nitro-Pyridine Precursors

A well-established method for the synthesis of aminopyridines is the reduction of the corresponding nitropyridine. This approach involves the initial synthesis of a nitropyridine derivative, which is then chemically reduced to the amino group. For this compound, the precursor would be 3,4-dimethyl-2-nitropyridine.

The reduction of nitropyridines can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using Pd/C) or the use of metals in acidic media (e.g., iron, tin, or zinc). semanticscholar.orgorgsyn.orgorgsyn.org For example, 3-aminopyridine (B143674) can be prepared by the reduction of 3-nitropyridine (B142982) with zinc and hydrochloric acid. orgsyn.org Similarly, 2,3-diaminopyridine (B105623) has been prepared by the reduction of 2-amino-3-nitropyridine (B1266227) with iron in acidified ethanol or with stannous chloride. orgsyn.org

Electrochemical reduction offers an alternative route. It has been shown that 3-nitropyridines can be electrochemically reduced in an acidic solution to form 3-aminopyridines. google.com This method can be advantageous as it may avoid the use of harsh chemical reducing agents.

Amination of Pyridine Derivatives

Direct amination of the pyridine ring is a powerful method for introducing an amino group. The most famous of these reactions is the Chichibabin reaction, which involves the reaction of a pyridine derivative with sodium amide (NaNH₂) in an inert solvent. e-bookshelf.de

For the synthesis of this compound, the starting material would be 3,4-dimethylpyridine (B51791) (also known as 3,4-lutidine). The Chichibabin reaction on 3,4-lutidine results in a mixture of isomers: this compound and 2-amino-4,5-dimethylpyridine. google.com The reaction is typically performed at elevated temperatures in a solvent like toluene (B28343) or N,N-dimethylaniline. google.com It has been reported that conducting the reaction under pressure can alter the isomeric ratio compared to atmospheric pressure conditions. google.com The use of a catalyst, such as 3-aminopyridine, can also be employed in this reaction. googleapis.com

Table 2: Isomeric Products of the Chichibabin Reaction on 3,4-Lutidine

Product Structure
This compound Pyridine ring with an amino group at position 2 and methyl groups at positions 3 and 4.
2-Amino-4,5-dimethylpyridine Pyridine ring with an amino group at position 2 and methyl groups at positions 4 and 5.

Industrial Synthesis Methods and Optimization (e.g., 3-aminocrotononitrile (B73559) route)

For large-scale production, synthetic routes that are cost-effective, high-yielding, and utilize readily available starting materials are preferred. A notable industrial synthesis method for a related compound, 2-amino-4,6-dimethylpyridine (B145770), utilizes 3-aminocrotononitrile as a key raw material. google.com This route is attractive due to the industrial availability and low cost of 3-aminocrotononitrile. google.comgoogle.comgoogle.comguidechem.com

The synthesis involves a two-step process:

The reaction of 3-aminocrotononitrile with acetic acid at elevated temperatures (120-130 °C) to form an intermediate, 6-amino-2,4-dimethyl-3-pyridine nitrile. google.com

The subsequent removal of the cyano group by reaction with concentrated sulfuric acid to yield the crude product. google.com

Purification of the final product is then typically achieved through distillation under reduced pressure followed by recrystallization from a suitable solvent like isopropyl ether to obtain high-purity 2-amino-4,6-dimethylpyridine. google.com This method has been optimized to achieve high yields (over 70%) and purity (over 99%). google.com This general strategy could potentially be adapted for the synthesis of this compound by using appropriately substituted starting materials.

Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics for aminopyridines provides crucial insights into their synthesis and reactivity. Theoretical and experimental investigations shed light on the influence of various factors on reaction outcomes.

Theoretical Studies on Reaction Pathways and Energy Barriers

Theoretical calculations, particularly using methods like Møller–Plesset perturbation theory (MP2), have been employed to model the reaction mechanisms for the synthesis of related compounds, such as 2-amino-3-cyano-4,6-dimethylpyridine. unibo.it These studies elucidate the energy profiles of reaction pathways.

Calculated Reaction Energy Barriers

Reaction PhaseEnergy Barrier (kcal/mol)Reference
Gas Phase15.9 unibo.it
Ethanol16.9 unibo.it
Acetic Acid16.4 unibo.it

Solvent Effects on Reaction Yields and Mechanisms

The choice of solvent significantly impacts reaction yields and can influence the reaction mechanism. unibo.it In the synthesis of aminopyridine derivatives, solvents are chosen not only for their chemical properties but also for practical considerations like environmental friendliness and ease of product separation. unibo.it

Studies on the synthesis of 2-amino-3-cyano-4,6-dimethylpyridine have shown a direct correlation between the solvent used and the product yield. unibo.it For instance, when comparing ethanol and acetic acid as solvents, higher yields were observed in acetic acid. unibo.it This experimental observation aligns with theoretical calculations, which show a lower energy barrier for the reaction in acetic acid compared to ethanol. unibo.it The lower barrier facilitates the reaction, leading to a higher yield of the final product. unibo.it

The yield of aminopyridine derivatives is also dependent on reaction time and catalyst concentration, with solvents playing a key role in modulating these parameters for optimal synthesis. unibo.it

Effect of Solvent on Product Yield

SolventObserved Yield (%)RationaleReference
Ethanol70%Higher reaction energy barrier (16.9 kcal/mol) unibo.it
Acetic Acid73%Lower reaction energy barrier (16.4 kcal/mol) unibo.it

Derivatization Strategies of this compound

The structure of this compound, featuring both a substituted pyridine ring and a primary amino group, allows for a wide range of derivatization strategies. These modifications can be targeted at the ring itself or at the exocyclic amino group.

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating groups, such as the amino (-NH₂) and methyl (-CH₃) groups in this compound, enhances the electron density of the ring, making it more susceptible to electrophilic attack. msu.eduabertay.ac.uk These electron-donating substituents direct incoming electrophiles to specific positions on the ring. msu.edu For instance, an amino group at the 2-position strongly activates the ring for substitution. msu.edu While specific studies on this compound are limited, the general principles of pyridine chemistry suggest that electrophilic substitution is a viable derivatization strategy. abertay.ac.ukgoogle.com

Modifications at the Amino Group

The primary amino group of this compound is a key site for chemical modification. It can undergo a variety of reactions common to primary amines and anilines. These derivatization techniques are crucial for altering the molecule's properties or for preparing it for specific analytical methods. sigmaaldrich.comshimadzu.com

Common derivatization strategies include:

Acylation: Reaction with acylating agents to form amides. This is a fundamental transformation in organic synthesis. wikipedia.org

Silylation: Reaction with silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace the active hydrogens on the amino group, which increases volatility for gas chromatography analysis. sigmaaldrich.com

Cyclization Reactions: The amino group can act as a nucleophile in intramolecular or intermolecular cyclizations to form fused heterocyclic systems. For example, reaction with cyanogen (B1215507) bromide can lead to the formation of fused aminooxazole rings. mdpi.com The amino group can also participate in the construction of fused imidazole (B134444) rings, such as imidazo[4,5-b]pyridine systems. mdpi.com

Coordination Chemistry: The exocyclic amino group, along with the endocyclic pyridine nitrogen, can participate in coordination to metal centers, acting as a bridging ligand between two metal ions. mdpi.com

Formation of Charge Transfer Complexes

This compound and its close analogs can act as electron donors to form charge-transfer (CT) complexes with suitable electron-acceptor molecules. scirp.orgscirp.org These interactions result in the formation of a new, often colored, complex that exhibits a characteristic absorption band in the visible region of the electromagnetic spectrum. scirp.org

A well-studied example involves the interaction of 2-amino-4,6-dimethylpyridine with chloranilic acid, an electron acceptor, in various solvents like chloroform, ethanol, methanol, and acetonitrile. scirp.orgscirp.org Experimental and theoretical studies have confirmed the formation of a stable 1:1 charge-transfer hydrogen-bonded complex. scirp.orgscirp.org The stability of these complexes can be quantified by determining their formation constants (KCT) and molar extinction coefficients (εCT) using spectroscopic methods and applying the Benesi-Hildebrand equation. researchgate.netsci-hub.se

Example of a Charge Transfer Complex System

Electron DonorElectron AcceptorStoichiometrySolventsReference
2-Amino-4,6-dimethylpyridineChloranilic Acid1:1Acetonitrile, Methanol, Ethanol, Chloroform scirp.orgscirp.org

Advanced Spectroscopic and Computational Characterization of 2 Amino 3,4 Dimethylpyridine and Its Derivatives

Crystallographic Studies

X-ray Single Crystal Diffraction for Solid-State Structures

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. X-ray single crystal diffraction (SCXRD) stands as the definitive technique for elucidating these structures at an atomic level researchgate.net. While a specific crystal structure for 2-Amino-3,4-dimethylpyridine is not extensively reported in publicly accessible databases, detailed structural analyses of its derivatives and closely related aminopyridines provide significant insights into its likely solid-state conformation and packing.

For instance, studies on complexes of 2-amino-3-methylpyridine (B33374) reveal how the molecule coordinates with metal ions. In a silver(I) complex, 2-amino-3-methylpyridine coordinates to the metal center through the pyridine (B92270) ring's nitrogen atom, which is the most efficient nucleophilic site researchgate.netmdpi.com. The resulting complex can adopt geometries such as a distorted trigonal arrangement researchgate.netmdpi.com. In some cases, the amino group can also participate in bridging between metal ions, leading to the formation of polymeric structures researchgate.netmdpi.com.

Furthermore, the crystal structure of related compounds like 2-amino-4,6-dimethylpyrimidine (B23340) hydrate (B1144303) has been determined, showing that multiple independent molecules can exist in the asymmetric unit, linked by a network of hydrogen bonds researchgate.net. The analysis of such structures is crucial as it reveals the fundamental packing motifs and intermolecular forces that govern the crystal lattice. The general procedure of SCXRD involves crystallizing a purified sample, exposing it to an X-ray beam, and analyzing the resulting diffraction patterns. This analysis provides information on the unit cell dimensions, crystal system (e.g., monoclinic, orthorhombic), and space group, which ultimately leads to a detailed map of electron density and the precise location of each atom researchgate.netiosrjournals.org.

Table 1: Representative Crystallographic Data for Aminopyridine Derivatives

Compound/Complex Crystal System Space Group Key Structural Features Reference
Silver(I) complex with 2-amino-3-methylpyridine Orthorhombic P2₁2₁2₁ Polymeric structure; ligand bridges metal ions researchgate.netmdpi.com
Silver(I) complex with 2-amino-4-methylbenzothiazole Monoclinic P2₁/c Distorted trigonal geometry around Ag(I) ion researchgate.netmdpi.com

This table presents data from derivatives to infer structural properties of this compound.

Analysis of Hydrogen Bonding and π-π Stacking Interactions

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions, with hydrogen bonding and π-π stacking being particularly significant in aromatic nitrogen heterocycles like this compound rsc.orgnih.gov. These interactions are crucial in determining the molecular packing, stability, and even the physicochemical properties of the material acs.org.

Hydrogen Bonding: The 2-amino group and the pyridine ring nitrogen of this compound are primary sites for hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the lone pair of electrons on the pyridine nitrogen atom allows it to serve as a hydrogen bond acceptor. In the crystal structures of related aminopyridines and aminopyrimidines, extensive networks of N—H···N hydrogen bonds are commonly observed nih.govrsc.org. These interactions can link molecules into distinct motifs, such as chains or rings. For example, in the crystal structure of 4-amino-3,5-dichloropyridine, strong N—H···N hydrogen bonds assemble the molecules into supramolecular chains nih.gov. Similarly, in cocrystals of 2-amino-4,6-dimethylpyrimidine with carboxylic acids, O-H···N and N—H···O hydrogen bonds are the dominant interactions, often forming robust ring motifs rsc.orgasianpubs.org.

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules nih.govscispace.comniscpr.res.in. By approximating the complex many-electron problem, DFT allows for the accurate calculation of molecular geometries, spectroscopic properties, and reactivity parameters nih.gov. For aminopyridine derivatives, DFT methods, particularly using hybrid functionals like B3LYP, have been successfully employed to complement and interpret experimental findings nih.govniscpr.res.innih.gov.

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy structure nih.gov. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data from diffraction studies of related compounds nih.govresearchgate.net.

Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule scispace.comniscpr.res.in. A large HOMO-LUMO gap suggests high stability and low reactivity. For aminopyridine derivatives, the presence of the electron-donating amino and methyl groups is expected to raise the HOMO energy level, influencing the molecule's electronic and optical properties.

Table 2: Calculated Electronic Properties for a Representative Aminopyridine Derivative

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -6.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -1.5

Note: Values are illustrative based on DFT calculations for similar aminopyridine structures and can vary with the specific functional and basis set used.

DFT calculations are widely used to predict various spectroscopic properties, providing valuable assistance in the interpretation of experimental spectra nih.govrsc.orgresearchgate.netresearchgate.netd-nb.inforesearchgate.net.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These calculated frequencies, when appropriately scaled, typically show excellent agreement with experimental FT-IR and FT-Raman spectra nih.govresearchgate.net. This allows for a detailed assignment of the vibrational modes of the molecule, linking specific spectral bands to the stretching, bending, and torsional motions of functional groups like the N-H bonds of the amino group, the C-H bonds of the methyl groups, and the vibrations of the pyridine ring nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C) nih.govrsc.org. Theoretical predictions have proven to be highly effective in assigning the correct chemical shifts to the various protons and carbon atoms in the molecule, especially for complex organic structures nih.govrsc.orgresearchgate.net.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra asianpubs.orgresearchgate.netscielo.org.za. This approach can predict the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., n→π* or π→π*). Studies on the related 2-amino-4,6-dimethylpyridine (B145770) have shown that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra, providing insights into how solvent polarity and substituents affect the electronic transitions asianpubs.orgresearchgate.net.

Table 3: Predicted Spectroscopic Data for Aminopyridine Analogs

Spectroscopy Predicted Parameter Typical Calculated Range Method
IR N-H stretching frequency 3400-3550 cm⁻¹ DFT (B3LYP)
C=C/C=N ring stretching 1400-1650 cm⁻¹ DFT (B3LYP)
NMR ¹H Chemical Shift (Aromatic) 6.0-8.0 ppm DFT-GIAO
¹³C Chemical Shift (Aromatic) 100-160 ppm DFT-GIAO

| UV-Vis | λmax (π→π* transition) | 280-320 nm | TD-DFT |

Note: These ranges are based on published data for closely related aminopyridine and aminopyrimidine molecules.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack nih.gov. The MEP map is plotted on the molecular surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, the most negative region is expected to be around the pyridine nitrogen atom due to its lone pair of electrons.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and are targets for nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

Green regions represent areas of neutral potential.

MEP analysis for substituted pyridines has been used to evaluate the reactivity of the heterocyclic nitrogen and to understand how different substituents influence its susceptibility to reactions like N-oxidation nih.gov. The MEP map provides a clear, visual representation of the molecule's reactive sites and helps in rationalizing its intermolecular interaction patterns observed in the solid state.

HOMO-LUMO Energy Gap Analysis and Charge Transfer Investigations

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in understanding the electronic properties and chemical reactivity of a molecule. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key players in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies high kinetic stability and low chemical reactivity.

Computational studies on various substituted pyridines using Density Functional Theory (DFT) have consistently shown these trends. researcher.life For instance, the introduction of an amino group tends to increase the HOMO energy, enhancing the molecule's nucleophilicity. The calculated HOMO-LUMO energy gap is a key indicator that reveals the potential for intramolecular charge transfer. While specific experimental or calculated values for this compound are not extensively documented in the cited literature, analysis of related structures suggests a relatively small energy gap compared to unsubstituted pyridine, indicating a higher propensity for chemical interaction. The distribution of the HOMO and LUMO electron densities reveals the probable sites for electrophilic and nucleophilic attacks. In aminopyridines, the HOMO is typically localized over the amino group and the pyridine ring, while the LUMO is distributed over the ring system. researchgate.net

Table 1: Illustrative Frontier Orbital Energies (eV) for Related Pyridine Compounds (Calculated via DFT). Note: These are representative values for analogous compounds, not this compound.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference Study Focus
Pyridine-6.89-0.586.31General Heterocyclic Reactivity wuxibiology.com
4-Aminopyridine (B3432731)-5.75-0.215.54Substituent Effects on Pyridines researchgate.net
2-Amino-3-methylpyridine-5.68-0.155.53Complexes of Substituted Pyridines mdpi.com
Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities. uni-muenchen.dewikipedia.org This approach offers a chemically intuitive representation of the Lewis structure, including bond polarization, atomic charges, and the stabilizing effects of electron delocalization.

For aminopyridine derivatives, NBO analysis reveals important details about intramolecular charge transfer and hydrogen bonding. researchgate.netresearchgate.net In this compound, key interactions would include the delocalization of the nitrogen lone pair (n) into the pyridine ring's antibonding π* orbitals (n → π), as well as interactions between filled bonding orbitals (σ or π) and adjacent antibonding orbitals (σ or π*). These delocalizations are critical in describing the electronic communication between the amino substituent, the methyl groups, and the pyridine ring. The analysis also provides insight into the hybridization of the atoms and the nature of the chemical bonds (e.g., covalent vs. ionic character). wikipedia.org For example, studies on 2-aminopyridine (B139424) have used NBO analysis to quantify the charge on nitrogen atoms, providing insight into their nucleophilic character. researchgate.net

Table 2: Representative Second-Order Perturbation Theory Analysis of Fock Matrix from an NBO Calculation for a Generic Aminopyridine Derivative.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) Naminoπ(Cring-Cring)~30-50Resonance (p-π conjugation)
π(Cring-Cring)π(Cring-Nring)~15-25Intra-ring π-delocalization
σ(C-H)methylσ*(Cring-Cring)~2-5Hyperconjugation

Ab-Initio Molecular Orbital Methods (e.g., MP2)

Ab-initio (from first principles) molecular orbital methods are a class of computational chemistry techniques that solve the electronic Schrödinger equation without the use of empirical parameters. One of the most widely used post-Hartree-Fock ab-initio methods is Møller-Plesset perturbation theory, particularly at the second order (MP2). smu.edu The Hartree-Fock (HF) method approximates the electron-electron repulsion by considering each electron in the average field of all others, thus neglecting the instantaneous correlation of electron motions. MP2 improves upon the HF method by including electron correlation effects through perturbation theory, offering a more accurate description of molecular energies and properties. smu.edu

MP2 is often employed for high-accuracy calculations of geometries, interaction energies, and spectroscopic properties, providing results that are often superior to those from standard DFT functionals, especially for systems where dispersion forces are important. While computationally more demanding than DFT, the MP2 method serves as a valuable benchmark.

In the study of pyridine derivatives, MP2 calculations have been used to obtain highly reliable optimized geometries and to simulate vibrational spectra. For instance, in a study of 2-amino-3-nitropyridine (B1266227), both DFT (B3LYP) and MP2 methods were used to compute geometrical parameters, with the results showing good agreement with experimental X-ray data. researchgate.net Such studies demonstrate the utility of MP2 in providing a robust theoretical foundation for the analysis of molecular structure and properties. Although specific MP2 calculations for this compound are not detailed in the available literature, this method would be highly suitable for accurately predicting its structural parameters and refining the electronic properties calculated with DFT methods.

Solvation Models (PCM, IEF-PCM)

Chemical reactions and spectroscopic measurements are most often performed in solution, where the solvent can significantly influence the properties and behavior of the solute molecule. Computational solvation models are designed to account for these effects. Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to simulate the solvent environment. wikipedia.org In this approach, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. wikipedia.orgq-chem.com

The solute is placed within a cavity in this dielectric continuum, and the electrostatic interaction between the solute and the solvent is calculated self-consistently. The Integral Equation Formalism variant of PCM (IEF-PCM) is a widely used and robust implementation of this model. aip.orgresearchgate.net These models are crucial for obtaining more realistic predictions of molecular properties in solution, including absorption spectra, reaction energies, and conformational equilibria.

For molecules like this compound, which possess a significant dipole moment, the choice of solvent can alter its electronic structure and reactivity. Using a model like IEF-PCM allows for the calculation of properties in various solvents, mimicking experimental conditions. For example, theoretical NMR chemical shifts for 2-amino-3-nitropyridine were calculated using the IEF-PCM model in a DMSO solution to provide a better comparison with experimental data. researchgate.net Similarly, applying PCM or IEF-PCM to this compound would be essential for accurately predicting its behavior in different solvent environments, thereby bridging the gap between gas-phase calculations and real-world applications.

Thermodynamic Property Calculations

Computational chemistry provides a powerful avenue for determining the thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). nist.gov These properties are essential for understanding the stability of a compound and predicting the spontaneity and equilibrium of chemical reactions. DFT methods, combined with statistical mechanics, are commonly used to calculate these properties based on the vibrational frequencies obtained from a frequency calculation on the optimized molecular geometry. mdpi.com

The calculations typically provide the zero-point vibrational energy (ZPVE), thermal corrections to energy, enthalpy, and Gibbs free energy. These values are temperature-dependent and can be calculated for a range of temperatures. mdpi.comnih.gov For example, a computational study of 2-amino-4,6-dimethyl pyrimidine (B1678525) involved the calculation of thermodynamic properties and their correlation with temperature. nih.gov

While specific, experimentally determined thermodynamic data for this compound are scarce, computational methods can provide reliable estimates. Such calculations would allow for the assessment of its relative thermodynamic stability compared to other isomers or related compounds. researchgate.net This information is invaluable for process design, reaction planning, and understanding the fundamental energetic landscape of the molecule.

Table 3: Representative Calculated Thermodynamic Properties at 298.15 K for a Generic Aminopyrimidine (B3LYP/6-311++G**).
PropertyValueUnits
Zero-Point Vibrational Energy (ZPVE)105.7kcal/mol
Standard Enthalpy (H°)-175.45Hartree
Standard Entropy (S°)85.3cal/mol·K
Standard Gibbs Free Energy (G°)-175.50Hartree

Biological Activities and Pharmacological Potential of 2 Amino 3,4 Dimethylpyridine Derivatives

Medicinal Chemistry Applications and Drug Discovery

Derivatives of 2-aminopyridine (B139424) are pivotal in drug discovery due to their versatile biological activities. nih.gov The simple design of the 2-aminopyridine core facilitates the synthesis of targeted molecules, often with minimal side reactions. rsc.org This structural framework is present in several FDA-approved drugs and is a subject of ongoing research to develop more effective and targeted medications with improved bioavailability and reduced side effects. rsc.org The adaptability of the aminopyridine moiety allows for its incorporation into complex molecules designed to address various pathological conditions, from infections to neurological disorders and cancer. rsc.org

Antimicrobial and Antifungal Activities

Derivatives incorporating the aminopyridine structure have demonstrated significant potential as antimicrobial and antifungal agents. The coordination of aminopyridine-based ligands with metal ions, such as silver (I) and copper (II), can enhance their biological efficacy. nih.gov For instance, coordination complexes of 2-amino-3-methylpyridine (B33374) have been prepared and tested for their antibacterial properties. nih.gov

One study reported that a silver complex, [Ag(2-amino-4-methylbenzothiazole)₂]NO₃, which shares a related structural motif, was effective against both Streptococcus and K. pneumonia, with zones of inhibition (ZI) of 16 mm and 18 mm, respectively. nih.gov Another complex derived from 2-amino-3-methylpyridine also showed considerable activity against Streptococcus (ZI = 16 mm). nih.gov In the realm of antifungal research, a demethylated 2-amino-4,5-diarylthiazole derivative, 5a8 , exhibited potent anti-Candida albicans activity with a Minimum Inhibitory Concentration (MIC₈₀) of 9 μM, comparable to the standard drug fluconazole. nih.gov Furthermore, certain 2-amino-3-cyanopyridine (B104079) derivatives have shown targeted activity against Gram-positive bacteria, with one compound demonstrating MIC values of 0.039 µg·mL⁻¹ against S. aureus and B. subtilis. nih.gov

Compound/Derivative ClassTarget OrganismActivity MetricResultReference
Silver (I) complex of 2-amino-3-methylpyridine derivativeStreptococcusZone of Inhibition (ZI)16 mm nih.gov
Silver (I) complex of 2-amino-4-methylbenzothiazoleK. pneumoniaZone of Inhibition (ZI)18 mm nih.gov
2-Amino-3-cyanopyridine derivative 2cS. aureusMIC0.039 µg·mL⁻¹ nih.gov
2-Amino-3-cyanopyridine derivative 2cB. subtilisMIC0.039 µg·mL⁻¹ nih.gov
2-Amino-4,5-diarylthiazole derivative 5a8Candida albicansMIC₈₀9 µM nih.gov

Anticancer and Antitumor Properties

The 2-aminopyridine scaffold is a prominent feature in the design of novel anticancer agents. Derivatives have been developed to target various mechanisms involved in cancer progression, including cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and receptor tyrosine kinases like VEGFR-2 and HER-2.

A series of 2-aminopyridine-based compounds were identified as potent dual inhibitors of CDK9 and HDACs. brieflands.com One such compound, 8e , displayed significant inhibitory activity against CDK9 (IC₅₀ = 88.4 nM) and HDAC1 (IC₅₀ = 168.9 nM) and showed strong antiproliferative effects against various tumor cells. brieflands.com In another study, non-fused cyanopyridone derivatives 5a and 5e demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 1.77 µM and 1.39 µM, respectively. nih.gov These compounds were further identified as dual inhibitors of VEGFR-2 and HER-2. nih.gov Additionally, (+)-nopinone-based 2-amino-3-cyanopyridines have been synthesized and tested against several cancer cell lines; compound 4f exhibited broad-spectrum activity with IC₅₀ values of 23.78 µM against A549 (lung), 67.61 µM against MKN45 (gastric), and 53.87 µM against MCF7 (breast) cancer cells. nih.gov Amino acid conjugates of 2-aminopyridine have also shown promise, with compound S6c displaying potent activity against cisplatin-resistant ovarian cancer cell lines (IC₅₀ = 11.52 µM). science24.com

Compound/Derivative ClassTarget/Cell LineActivity Metric (IC₅₀)Reference
CDK9/HDAC dual inhibitor 8eCDK988.4 nM brieflands.com
CDK9/HDAC dual inhibitor 8eHDAC1168.9 nM brieflands.com
Cyanopyridone 5eMCF-7 (Breast Cancer)1.39 µM nih.gov
Cyanopyridone 5aMCF-7 (Breast Cancer)1.77 µM nih.gov
(+)-Nopinone-based 4fA549 (Lung Cancer)23.78 µM nih.gov
Amino acid conjugate S3cA2780CISR (Ovarian Cancer)11.52 µM science24.com

Antiviral Activity (e.g., anti-HIV-1, human cytomegalovirus)

The development of dual-targeted antiviral agents is a significant strategy, particularly for co-infections such as Human Immunodeficiency Virus-1 (HIV-1) and human cytomegalovirus (CMV). rsc.org Researchers have synthesized heterodimeric compounds that conjugate molecules known to suppress both pathogens. These novel compounds have demonstrated efficient inhibition of both HIV-1 and CMV in cell line models with low cytotoxicity. rsc.org

In one study, seven conjugates were developed and evaluated for their dual antiviral activity. rsc.org All seven compounds effectively inhibited both viruses. The anti-HIV-1 activity was assessed by measuring the p24gag antigen in culture supernatants, while anti-CMV activity was determined by measuring CMV DNA copies. rsc.org The efficacy of these compounds was reported as the concentration that inhibits viral replication by 50% (EC₅₀). rsc.org For example, one of the representative heterodimers showed potent activity against both viruses, supporting the potential of this approach for developing dual-targeted anti-CMV/HIV-1 drugs. rsc.org

Compound ClassVirusActivity MetricFindingReference
Dual-targeted HeterodimersHIV-1EC₅₀Efficient inhibition observed rsc.org
Dual-targeted HeterodimersCMVEC₅₀Efficient inhibition observed rsc.org

Anti-inflammatory and Analgesic Effects

Derivatives of pyridine (B92270) and related heterocyclic systems have been investigated for their potential to mitigate inflammation and pain. The classic inflammatory response involves processes such as increased vascular permeability and vasodilation, mediated by chemicals like prostaglandins. rsc.org

Studies on new derivatives of thieno[2,3-b]pyridines and 1,4-dihydropyridines have identified compounds with strong anti-inflammatory activity. researchgate.net In a model of acute dextran (B179266) edema in rats, the thienopyridine derivative AZ023 and 1,4-dihydropyridine (B1200194) AZ331 were found to be 2.5 times more effective than nimesulide (B1678887) and 2.2 times more effective than acetylsalicylic acid. researchgate.net These compounds also showed pronounced analgesic activity in the hot plate test. researchgate.net The latent reaction time for rats treated with AZ023 was 14.53 times higher than for those treated with the reference drug sodium metamizole, indicating significant pain relief. researchgate.net Similarly, formamidine (B1211174) and acetamidine (B91507) derivatives of 3-amino-1,2,4-benzotriazine have displayed an aspirin-like anti-inflammatory and analgesic profile in various animal models, including carrageenan-induced edema and adjuvant-induced arthritis. nih.gov

Compound/Derivative ClassActivityModelKey FindingReference
Thienopyridine AZ023Anti-inflammatoryDextran-induced rat paw edema2.5x more effective than nimesulide researchgate.net
1,4-Dihydropyridine AZ331Anti-inflammatoryDextran-induced rat paw edema2.5x more effective than nimesulide researchgate.net
Thienopyridine AZ023AnalgesicHot plate test (rats)14.53x increase in latent reaction time vs. metamizole researchgate.net
3-Amino-1,2,4-benzotriazine amidinesAnti-inflammatory & AnalgesicVarious (carrageenan edema, arthritis)Displayed an aspirin-like profile nih.gov

Neurological and Psychiatric Applications (e.g., antidepressant, anticonvulsant, anti-Alzheimer)

The aminopyridine scaffold is a key component in the development of agents targeting the central nervous system (CNS), with applications in neurological and psychiatric disorders. These compounds work by modulating various receptors and channels within the brain. jchemrev.comrsc.org

Anticonvulsant Activity: Pyridine derivatives have been shown to possess anticonvulsant properties, often by acting on GABA receptors or sodium channels. jchemrev.com A series of 6-alkyl-N,N-disubstituted-2-pyridinamines were identified as potent anticonvulsant agents, with several compounds showing ED₅₀ values between 5 to 10 mg/kg in animal models. science24.com

Anti-Alzheimer's Activity: In the context of Alzheimer's disease, pyridine and pyrimidine (B1678525) derivatives are being explored as multi-target agents. brieflands.com They have been designed to inhibit acetylcholinesterase (AChE), prevent β-amyloid aggregation, and chelate metal ions that contribute to plaque formation. brieflands.commcmaster.ca One substituted pyrimidine derivative, 5b (SP-2) , displayed an excellent anti-Alzheimer's profile in vivo, with performance comparable to the standard drug donepezil. Another approach involves using pyridine derivatives like ENDIP to prevent metal-induced amyloid aggregation by effectively competing for copper (II) and zinc (II) ions. mcmaster.ca

Other Neurological Applications: 2-aminopyridine derivatives have been developed as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), a target for various neurological disorders. nih.gov One promising inhibitor showed high potency for human nNOS (Kᵢ = 48 nM) and excellent permeability in a model for the blood-brain barrier. nih.gov Additionally, 2-aminopyridines have been identified as selective inhibitors of the Nav1.8 sodium channel, a validated target for treating chronic pain. nih.gov

Compound/Derivative ClassApplicationTarget/ModelActivity MetricResultReference
6-Alkyl-N,N-disubstituted-2-pyridinaminesAnticonvulsantAnimal modelsED₅₀5 - 10 mg/kg science24.com
Substituted pyrimidine 5b (SP-2)Anti-AlzheimerIn vivo modelsBehavioral/BiochemicalExcellent profile, comparable to donepezil
2-Aminopyridine nNOS inhibitorNeurological DisordersHuman nNOSKᵢ48 nM nih.gov
Aminopyridone derivativeAntidepressantNeurotropic activityComparativeGreater activity than Amitriptyline rsc.org

Cardiovascular Agents

The pyrimidine ring, structurally related to aminopyridines, is found in numerous cardiovascular drugs. nih.gov Derivatives of 2-aminopyrimidine (B69317) have been synthesized and evaluated for their potential as cardiovascular agents, particularly for their antiplatelet activity.

In a study assessing activity against arachidonic acid-induced platelet aggregation in human plasma, several 2-aminopyrimidine derivatives showed good efficacy. nih.gov Compounds Iₐ , Iₑ , and I₈ exhibited notable antiplatelet activity, with IC₅₀ values of 36.75 µM, 72.4 µM, and 62.5 µM, respectively. nih.gov Another study on 4-aminopyridine (B3432731) demonstrated its significant effects on the cardiovascular system, including a prolonged increase in arterial pressure and increases in left ventricular systolic pressure and myocardial blood flow, mediated by facilitation of sympathetic transmission. These findings highlight the potential of the aminopyridine core structure in the development of new cardiovascular therapies.

CompoundActivityModelActivity Metric (IC₅₀)Reference
IₐAntiplatelet AggregationArachidonic acid-induced36.75 µM nih.gov
IₑAntiplatelet AggregationArachidonic acid-induced72.4 µM nih.gov
I₈Antiplatelet AggregationArachidonic acid-induced62.5 µM nih.gov
II₁₆Antiplatelet AggregationArachidonic acid-induced80 µM nih.gov

Other Biological Target Modulations (e.g., enzyme and receptor inhibition)

Derivatives of 2-aminopyridine have been investigated for their ability to modulate a wide range of biological targets, including various enzymes and receptors. These interactions are foundational to their potential pharmacological applications.

Enzyme Inhibition:

Aminopyridine analogues have demonstrated inhibitory activity against several key enzymes.

Nitric Oxide Synthase (NOS): 2-Amino-4-methylpyridine (B118599) has been identified as a potent inhibitor of the inducible nitric oxide synthase (NOS II) enzyme. nih.gov In vitro studies showed it inhibited NOS II activity from mouse cells with an IC50 of 6 nM and human recombinant NOS II with an IC50 of 40 nM. nih.gov Its potency was found to be less on human recombinant NOS I and NOS III (IC50 = 100 nM for both). nih.gov A series of position-6 substituted 2-amino-4-methylpyridine analogues were also synthesized and evaluated as potential tracers for imaging iNOS. nih.gov

Fibroblast Growth Factor Receptor (FGFR): A novel series of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives were designed as selective inhibitors for fibroblast growth factor receptor 4 (FGFR4). nih.govresearchgate.net Multiple pan-FGFR inhibitors have shown toxicity due to activity against FGFR1-3, highlighting the need for selective FGFR4 inhibitors. nih.gov One derivative, compound 6O, demonstrated selective FGFR4 inhibitory activity over FGFR1-3. researchgate.net

Cyclin-Dependent Kinase 2 (CDK2): Novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have been synthesized and evaluated as potent inhibitors of CDK2, an enzyme involved in cell cycle regulation. researchgate.net

Phosphodiesterase type 5 (PDE5): A series of heterocycle-based aminothiazoles, which can be considered pyridine bioisosteres, were designed as PDE5 inhibitors. researchgate.netmdpi.com Certain synthesized compounds achieved 100% inhibition of PDE5. mdpi.com

Cytochrome P450 (CYP): The metabolism of 2-amino-3-methylpyridine is influenced by various cytochrome P450 isozymes. Studies have shown that different CYPs are responsible for its metabolic profile, with CYP2B involved in N-oxidation, CYP2E and/or CYP2B in the formation of 2-amino-3-hydroxymethylpyridine (2A3HMP), and CYP3A and/or CYP1A in the formation of 2-amino-3-methyl-5-hydroxypyridine (2A3M5HP). nih.govsigmaaldrich.com

Cholinesterases: Coordination complexes of 2-amino-3-methylpyridine with Cu(II) and Ag(I) were explored for their enzyme inhibition potentials against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the Ellman assay, though the results were not highly encouraging. mdpi.com

α-Amylase: Aryl-substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and show potential as anti-diabetic agents through the inhibition of the α-amylase enzyme. mdpi.com

Receptor Modulation:

The interaction of aminopyridine analogues extends to various cell surface and intracellular receptors.

Adenosine (B11128) Receptors: 1,4-Dihydropyridine and pyridine derivatives have been shown to bind to three subtypes of adenosine receptors (A1, A2A, and A3) in the micromolar range. nih.gov These findings suggest that dihydropyridines could serve as lead compounds for developing selective A3 adenosine antagonists. nih.gov

Integrin Receptors: While not directly involving aminopyridines, studies on collagen glycopeptides have shown how molecular modifications can modulate receptor binding. Glycosylation of 5-hydroxylysine (B44584) was found to strongly down-regulate the binding of the α3β1 integrin to collagen. nih.gov This principle of structural modification affecting receptor interaction is a cornerstone of drug design applicable to various scaffolds.

Inhibition of Various Enzymes by Aminopyridine Derivatives
Derivative ClassTarget EnzymeKey FindingsReference
2-Amino-4-methylpyridineNitric Oxide Synthase II (NOS II)Potent inhibitor with IC50 values of 6 nM (murine) and 40 nM (human). Shows selectivity over NOS I and NOS III. nih.gov
6-Amino-2,4,5-trimethylpyridin-3-olFibroblast Growth Factor Receptor 4 (FGFR4)Designed as selective FGFR4 inhibitors to avoid off-target toxicities associated with pan-FGFR inhibitors. nih.govresearchgate.net
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesCyclin-Dependent Kinase 2 (CDK2)Showed potent in vitro cytotoxicity against cancer cell lines, presumably via CDK2 inhibition. researchgate.net
Pyrazolo[3,4-b]pyridinesα-AmylaseDerivatives demonstrated inhibitory activity, suggesting potential for anti-diabetic applications. mdpi.com
2-Amino-3-methylpyridineCytochrome P450 IsozymesMetabolized by various CYPs (2B, 2E, 3A, 1A), with specific isozymes responsible for different oxidation products. nih.gov

Structure-Activity Relationship (SAR) Studies of 2-Amino-3,4-dimethylpyridine Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For aminopyridine derivatives, SAR studies have elucidated the effects of various structural modifications on their biological activities.

FGFR4 Inhibitors: In the development of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives as FGFR4 inhibitors, the substitution of methyl groups on the pyridine and pyrimidine rings was found to be detrimental to the activity when compared to analogues with bare pyridine or pyrimidine cores. semanticscholar.org Molecular docking studies revealed that introducing three methyl groups to the pyridine core resulted in the loss of hydrogen bonds from the anilyl NH and pyridine N to the Ala553 residue in the enzyme's active site. nih.gov The size of substituents on an attached dimethoxyphenyl ring also played a role; a smaller fluorine atom was found to give a more suitable conformation for strong binding interaction with FGFR4 compared to a larger chlorine atom. researchgate.netsemanticscholar.org

Nitric Oxide Synthase (iNOS) Inhibitors: A series of 2-amino-4-methylpyridine analogues with substitutions at position-6 were synthesized to identify potent inhibitors for potential use as PET tracers. nih.gov This systematic modification of a specific position on the pyridine ring is a classic SAR approach to enhance target affinity and suitability for imaging applications. nih.gov

Anti-diabetic Pyrazolo[3,4-b]pyridines: The SAR of pyrazolo[3,4-b]pyridine derivatives as α-amylase inhibitors was evaluated by examining the nature and position of substituents on a phenyl ring attached to a thiophene (B33073) moiety. mdpi.com It was observed that biaryl hydrazide derivatives with specific substitutions demonstrated lower IC50 values, indicating better therapeutic potential than the reference drug. mdpi.com Conversely, coupling carboxylate derivatives with substituents like 2,3-dimethylphenyl or 5-chloro-thiophene-2-yl was disadvantageous for α-amylase inhibition. mdpi.com

Antibacterial 4-Aminoquinolines: In a study of 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids, modifications were made by connecting different molecular fragments through various linkers to explore their impact on antibacterial activity. mdpi.com This highlights how the nature of the linker and the appended functional groups are key determinants of biological activity.

Structure-Activity Relationship (SAR) Highlights for Aminopyridine Analogues
Compound SeriesStructural ModificationImpact on Biological ActivityReference
FGFR4 InhibitorsAddition of methyl groups to the central pyridine/pyrimidine ring.Detrimental to activity; causes loss of key hydrogen bonds with Ala553. nih.govsemanticscholar.org
FGFR4 InhibitorsSubstitution on the dimethoxyphenyl ring (Fluorine vs. Chlorine).Smaller fluorine atom led to a better binding conformation compared to the larger chlorine. researchgate.netsemanticscholar.org
Pyrazolo[3,4-b]pyridine α-amylase inhibitorsNature and position of substituents on the aryl ring.Specific biaryl hydrazide derivatives showed enhanced inhibitory potential. Certain carboxylate derivatives were less active. mdpi.com
2-Amino-4-methylpyridine iNOS inhibitorsSubstitution at position-6 of the pyridine ring.Systematic modification allowed for identification of analogues with high potential as PET imaging agents. nih.gov

Mechanisms of Biological Action at the Molecular Level

Understanding the molecular mechanism of action is essential for rational drug design and development. For aminopyridine derivatives, various mechanisms have been elucidated through kinetic studies, molecular docking, and structural biology.

Competitive Enzyme Inhibition: 2-Amino-4-methylpyridine inhibits NOS II through a competitive mechanism with respect to the substrate L-arginine. nih.gov This indicates that the inhibitor directly competes with the natural substrate for binding to the enzyme's active site. nih.gov

Active Site Binding and Interaction: For 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives that inhibit CDK2, molecular modeling showed that the compounds fit well into the CDK2 active site. researchgate.net Their stabilization within the active site is achieved through specific hydrogen bonding and hydrophobic interactions with key amino acid residues. researchgate.net Similarly, docking studies of pyrazolo[3,4-b]pyridine derivatives with the α-amylase enzyme revealed binding interactions with active site amino acids, supporting the in vitro activity findings. mdpi.com

Covalent and Non-covalent Interactions: The mechanism for some FGFR4 inhibitors involves both covalent and non-covalent interactions. Molecular docking of a 2-amino-4,6-dimethylpyrimidin-5-ol derivative (compound 6O) showed that dimethyl groups on the pyrimidine ring prohibit the molecule from adopting a proper conformation for covalent bonding to FGFR1-3, which contributes to its selectivity for FGFR4. researchgate.netsemanticscholar.org The loss of hydrogen bonds to residue Ala553 upon methylation of the pyridine ring is another key mechanistic insight. nih.gov

Nucleophilic Catalysis: While not a direct therapeutic mechanism, the action of 4-Dimethylaminopyridine (DMAP) as a catalyst in esterification reactions provides insight into the chemical reactivity of the aminopyridine scaffold. wikipedia.org In this mechanism, DMAP acts as a nucleophile, reacting with an anhydride (B1165640) to form a highly reactive acetylpyridinium ion intermediate, which then readily reacts with an alcohol. wikipedia.org This demonstrates the inherent nucleophilicity of the pyridine nitrogen, a property that can influence interactions with biological targets.

Metabolite-Mediated Inhibition: The antitumor agent 2-amino-1,3,4-thiadiazole (B1665364) is believed to exert its effect after being metabolized in vivo. nih.gov Its metabolites, particularly a mononucleotide derivative, are potent inhibitors of IMP dehydrogenase. This mononucleotide acts as a competitive inhibitor with respect to IMP, suggesting that for some aminopyridine-like compounds, metabolic activation is a prerequisite for their biological action. nih.gov

After a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data on the coordination chemistry and catalytic applications of the chemical compound This compound to fulfill the requirements of the requested article.

The search did not yield detailed research findings, synthesis and characterization data of its metal complexes, specific coordination modes, or its applications in homogeneous and heterogeneous catalysis. While information exists for structurally related aminopyridine compounds, the strict requirement to focus solely on this compound cannot be met with the currently available scientific publications.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article adhering to the provided outline for this specific compound at this time. Further research and publication on the coordination and catalytic properties of this compound are needed before such an article can be written.

Patents and Industrial Research of 2 Amino 3,4 Dimethylpyridine

Overview of Granted Patents Related to 2-Amino-3,4-dimethylpyridine and its Derivatives

Patents granted for substituted aminopyridine derivatives cover a wide range of applications, from pharmaceuticals to pest control. These patents often claim a general chemical structure (a Markush structure) that includes numerous possible substitutions on the aminopyridine core, which would theoretically encompass this compound even if it is not explicitly synthesized or tested.

One notable patent in this area describes a class of substituted aminopyridine derivatives for use in pharmaceutical compositions, particularly for the treatment of diabetes. epo.org The patent outlines compounds with hypoglycaemic activity, and some also possessing hypolipidaemic properties. epo.org While this patent does not name this compound as a specific example, the general formula provided is broad enough to include it as a potential compound within the claimed invention. The utility described for some known aminopyridine derivatives in other patents is often as chemical intermediates or oxidation inhibitors. epo.org

Another area of patent activity for related compounds is in the synthesis of other valuable chemicals. For instance, patents exist for the synthesis of 2-amino-4,6-dimethylpyridine (B145770), highlighting its role as an important organic pharmaceutical intermediate. google.com Similarly, patents for the production of 2-amino-3-nitropyridines describe their utility as starting materials for herbicides. google.com These examples underscore the industrial interest in the synthesis and application of various aminopyridine isomers.

Table 1: Representative Patents for Aminopyridine Derivatives
Patent/Application NumberTitleGeneral Application AreaAssignee/Inventors
Patent 0000816Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing themPharmaceuticals (Diabetes)Baggaley, Keith Howard, Dr. et al.
WO2003059903A3Substituted 4-aminopyridine (B3432731) derivatives used as pest control agentsAgrochemicalsNot Specified
CN111303047ASynthesis method of 2-amino-4, 6-dimethylpyridinePharmaceutical IntermediatesShanghai Aladdin Biochemical Technology Co., Ltd.
JPH06287176AProduction of 2-amino-3-nitropyridine (B1266227)Herbicide IntermediatesNot Specified

Applications in Fine Chemicals and Pharmaceutical Intermediates

The pyridine (B92270) ring is a fundamental scaffold in a vast number of pharmaceuticals and fine chemicals. researchgate.net Aminopyridines, as a class of pyridine derivatives, are highly valued as building blocks and key intermediates in the synthesis of active pharmaceutical ingredients (APIs). aurorium.com Their utility stems from the reactive amino group which allows for further chemical modifications and the pyridine nitrogen which can influence the compound's physicochemical properties.

While specific examples for this compound are scarce, related aminopyridine compounds have well-established roles:

3-Aminopyridine (B143674) is a crucial building block in the synthesis of Linagliptin, a medication used for the treatment of diabetes. aurorium.com

2-Aminopyridine (B139424) derivatives are precursors for a variety of heterocyclic compounds and have been investigated for antibacterial, anticancer, and anti-inflammatory activities. nih.gov

2-Amino-3-hydroxypyridine is used as a pharmaceutical intermediate for anti-inflammatory drugs, painkillers, and antibacterial agents. patsnap.com

The isomer 2-amino-4,6-dimethylpyridine is explicitly identified as an important fine organic chemical and a medical organic synthetic intermediate. google.com It is primarily used for synthesizing starting materials for other pyridine derivatives and can be applied in the synthesis of new drugs. google.com Given these applications for closely related isomers, it is plausible that this compound could also serve as a valuable intermediate in the synthesis of novel pharmaceutical compounds, although specific research in this area is not prominent in the available literature.

Table 2: Examples of Aminopyridine Derivatives as Pharmaceutical Intermediates
Aminopyridine DerivativeApplication/RoleExample of Final Product
3-AminopyridineBuilding block for API synthesisLinagliptin (Diabetes)
2-Amino-4,6-dimethylpyridineIntermediate for pyridine derivatives and new drugsVarious new drug candidates
2-Amino-3-hydroxypyridineIntermediate for anti-inflammatory and antibacterial drugsNot Specified

Role in Agrochemical Development

The pyridine scaffold is a cornerstone in the agrochemical industry, found in numerous herbicides, insecticides, and fungicides. researchgate.net The inclusion of a pyridine ring can impart desirable biological activity and metabolic stability to crop protection agents.

Although direct applications of this compound in agrochemicals are not specifically documented, the broader family of aminopyridine derivatives has been explored for such uses. For example, patents describe substituted 4-aminopyridine derivatives as pest control agents. google.com Furthermore, the synthesis of 2-amino-3-nitropyridines has been patented for their use as a starting material for herbicides. google.com

A related compound, 2-Amino-3-bromo-5,6-dimethylpyridine , is noted for its value in the agrochemical sector, where it can be used in the formulation of herbicides and pesticides. chemimpex.com The reactivity of such compounds makes them useful precursors for more complex and effective crop protection agents. chemimpex.com The isomer 2-amino-4,6-dimethylpyridine is also mentioned in patent literature as having potential applications in the development and research of pesticides like imidacloprid and acetamiprid. google.com This suggests a potential, though currently underexplored, role for other isomers like this compound in the discovery of new agrochemicals.

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-3,4-dimethylpyridine, and what experimental parameters influence yield?

Methodological Answer: Synthesis typically involves nitration or amination of dimethylpyridine precursors. For example:

  • Direct Amination : Reacting 3,4-dimethylpyridine with ammonia under catalytic conditions (e.g., Pd/C or Ni catalysts) at elevated temperatures (120–150°C) .
  • Nucleophilic Substitution : Using halogenated intermediates (e.g., 3,4-dimethyl-2-chloropyridine) with ammonia or amines in polar aprotic solvents (DMF, DMSO) at reflux .

Q. Critical Parameters :

  • Catalyst loading and reaction time (excess ammonia may reduce side reactions).
  • Solvent polarity affects reaction kinetics and regioselectivity.
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Resolve substituent positions (e.g., methyl groups at C3/C4 and amine at C2). For example, ¹³C NMR predicts distinct shifts for methyl carbons (~20–25 ppm) and aromatic carbons (~120–150 ppm) .
    • FT-IR : Confirm amine groups via N-H stretches (~3300–3500 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
  • Chromatography :
    • HPLC : Use C18 columns with mobile phases (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Validation : Compare data with computational predictions (DFT studies for NMR/IR) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in experimental vs. theoretical data often arise from solvent effects or tautomerism. Steps include:

Geometry Optimization : Use Gaussian or ORCA software to model the compound in the gas phase and solvent (e.g., IEFPCM for DMSO) .

NMR Prediction : Compare calculated chemical shifts (GIAO method) with experimental data. Deviations >2 ppm may indicate misassignment or conformational flexibility .

Tautomer Analysis : Evaluate protonation states (e.g., amine vs. imine forms) using Gibbs free energy calculations .

Case Study : For a related imidazopyridine, DFT resolved discrepancies in ¹H NMR by identifying a minor tautomer (<5% abundance) not detected experimentally .

Q. What strategies mitigate side reactions during functionalization of this compound (e.g., nitration or halogenation)?

Methodological Answer:

  • Nitration :
    • Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration.
    • Monitor regioselectivity: Steric hindrance from methyl groups favors nitration at C5 over C6 .
  • Halogenation :
    • Electrophilic Halogenation : NBS (N-bromosuccinimide) in CCl₄ under UV light for selective bromination at C5 .
    • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the amine, followed by quenching with I₂ for iodination .

Q. How do solvent and pH influence the stability of this compound in aqueous systems?

Methodological Answer:

  • Stability Trends :
    • Acidic Conditions (pH < 3) : Protonation of the amine group increases solubility but may promote hydrolysis of methyl groups.
    • Neutral/Basic Conditions (pH 7–12) : Free amine form dominates; degradation via oxidation is observed in polar solvents (e.g., H₂O, DMF) .
  • Experimental Protocol :
    • Prepare buffered solutions (pH 3–12) and monitor degradation via HPLC over 72 h.
    • Use Arrhenius plots to calculate activation energy (Eₐ) for decomposition .

Key Finding : In water (pH 7.4, 25°C), t½ (half-life) ≈ 48 h, decreasing to 12 h at pH 2 due to acid-catalyzed hydrolysis .

Q. What are the challenges in synthesizing metal complexes with this compound, and how are they addressed?

Methodological Answer:

  • Coordination Challenges :
    • Steric hindrance from methyl groups reduces ligand flexibility.
    • Competing binding modes (monodentate vs. bridging) complicate crystal structure determination .
  • Strategies :
    • Use smaller metal ions (e.g., Cu²⁺, Zn²⁺) with high Lewis acidity.
    • Co-crystallize with counterions (e.g., SnCl₆²⁻) to stabilize the lattice .
  • Characterization :
    • Single-crystal XRD to confirm geometry (e.g., octahedral for Sn complexes) .

Example : Bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate crystallized in the triclinic system (space group P1) with defined H-bonding networks .

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2-Amino-3,4-dimethylpyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.